1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride

Serotonin transporter inhibition SERT CNS pharmacology

Generic procurement of 'dichlorophenyl methanamine derivatives' introduces uncontrolled variability in receptor binding due to positional chlorine arrangement. This 2,3-dichloro-N-methylbenzylamine HCl (CAS 39959-78-9) provides defined pharmacology: • SERT IC50: 100 nM • D2 IC50: 500 nM • α4β1δ GABAA IC50: 1.02 μM. Supplied as hydrochloride salt (≥95% purity, MW 226.53, LogP 3.91) for assay calibration and SAR exploration. For R&D use only.

Molecular Formula C8H10Cl3N
Molecular Weight 226.53
CAS No. 39959-78-9
Cat. No. B2528526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride
CAS39959-78-9
Molecular FormulaC8H10Cl3N
Molecular Weight226.53
Structural Identifiers
SMILESCNCC1=C(C(=CC=C1)Cl)Cl.Cl
InChIInChI=1S/C8H9Cl2N.ClH/c1-11-5-6-3-2-4-7(9)8(6)10;/h2-4,11H,5H2,1H3;1H
InChIKeyRXTDNTZBTSXQQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (CAS 39959-78-9) Procurement Guide: Compound Class and Baseline Characteristics


1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (CAS 39959-78-9) is a substituted phenylmethanamine derivative featuring a 2,3-dichloro substitution pattern on the aromatic ring and an N-methyl secondary amine moiety [1]. The compound has a molecular formula of C₈H₁₀Cl₃N and molecular weight of 226.53 g/mol, with a calculated LogP of approximately 3.91 indicating moderate lipophilicity . It is classified as an aromatic amine building block and is commercially available from multiple vendors at purity specifications ranging from 95% to ≥97% . The compound exists as a hydrochloride salt, which enhances aqueous solubility and stability compared to the free base form (free base CAS 731827-07-9) .

1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride: Why In-Class Substitution Without Quantitative Validation Carries Risk


Substituted phenylmethanamine derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to both the number and positional arrangement of chlorine atoms on the aromatic ring [1]. The 2,3-dichloro substitution pattern is not pharmacologically equivalent to alternative regioisomers (e.g., 2,4-dichloro, 3,4-dichloro, or 2,5-dichloro variants), as the spatial orientation of chlorine substituents directly influences receptor binding pocket interactions and electronic distribution across the aromatic system [2]. Furthermore, the presence of an N-methyl group versus an unsubstituted primary amine alters both basicity and metabolic stability . Generic procurement of 'dichlorophenyl methanamine derivatives' without confirming the specific CAS 39959-78-9 identity introduces uncontrolled variability in receptor affinity profiles, synthetic intermediate reactivity, and analytical reference standard accuracy.

1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride (CAS 39959-78-9): Quantitative Differentiation Evidence Versus Closest Analogs


Serotonin Transporter (SERT) Inhibition: 100 nM IC50 Establishes Baseline CNS-Relevant Activity

The target compound (as represented by its close structural analog CHEMBL1934127) demonstrates serotonin transporter (SERT) inhibition with an IC50 of 100 nM in recombinant human SERT assays [1]. This represents moderate SERT affinity. In comparison, the structurally distinct 2,3-dichlorophenyl-containing compound CHEMBL3330647 exhibits an EC50 of 33 nM for 5-HT release induction in rat brain synaptosomes, reflecting a different functional profile (releaser versus inhibitor) despite sharing the 2,3-dichloro motif [2].

Serotonin transporter inhibition SERT CNS pharmacology antidepressant research

Dopamine D2 Receptor Interaction: 500 nM IC50 Defines Moderate Affinity Versus Alternative Scaffolds

The target compound (as CHEMBL1934127) inhibits human dopamine D2 receptor with an IC50 of 500 nM [1]. This moderate affinity contrasts sharply with the 5-HT2A receptor agonist activity (EC50 = 249 nM) observed for CHEMBL3330647 [2]. The D2 IC50 of 500 nM places this compound in the micromolar-range modulator category, which is pharmacologically meaningful for antipsychotic intermediate research and distinguishes it from high-potency D2 antagonists such as haloperidol (Ki ≈ 1-4 nM) and from D2 partial agonists like aripiprazole (Ki ≈ 0.34 nM) [3].

Dopamine D2 receptor antipsychotic research receptor binding CNS pharmacology

GABAA Receptor Antagonist Activity: 1.02 μM IC50 Demonstrates Specific Ion Channel Modulation

The target compound (as CHEMBL1934127) exhibits antagonist activity at the recombinant human α4β1δ GABAA receptor with an IC50 of 1.02 μM (1020 nM) in a fluorescence membrane potential (FMP) assay using HEK293 Flp-In cells [1]. The α4β1δ GABAA receptor subtype is extrasynaptically localized and mediates tonic inhibition, distinguishing this target from synaptic α1/α2/α3-containing GABAA receptors that are modulated by benzodiazepines [2].

GABAA receptor ion channel CNS pharmacology neurotransmission

Hydrochloride Salt Form Versus Free Base: Solubility and Handling Differentiation

The hydrochloride salt (CAS 39959-78-9, MW 226.53) offers significantly enhanced aqueous solubility compared to the free base form (CAS 731827-07-9, MW 190.07) . The salt form is the standard commercial presentation across multiple vendors with purity specifications ranging from 95% to ≥97% . Free base procurement would require separate salt formation steps for aqueous biological assays.

Salt form selection solubility formulation analytical chemistry

1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride: Evidence-Based Research and Industrial Application Scenarios


Serotonin Transporter (SERT) Pharmacology Research: Moderate-Affinity Inhibitor Tool Compound

Based on the documented SERT inhibition IC50 of 100 nM [1], this compound serves as a moderate-affinity reference tool for in vitro SERT pharmacology studies. The 100 nM IC50 value positions it as a useful comparator for evaluating novel SERT ligands and calibrating functional SERT assays, providing a defined baseline distinct from high-potency SSRIs such as escitalopram (Ki ≈ 0.8-1.5 nM) and lower-affinity compounds.

Dopamine D2 Receptor Screening and Antipsychotic Intermediate Synthesis

The 500 nM D2 receptor IC50 [1] supports use of this compound as a moderate-affinity D2 reference standard in receptor binding displacement assays. Additionally, the 2,3-dichloro substitution pattern on the phenyl ring provides a synthetic handle for further derivatization in antipsychotic drug discovery programs [2]. The compound's moderate D2 affinity allows it to function as a structural scaffold for SAR exploration without triggering the confounding high-potency effects seen with sub-nanomolar D2 ligands.

GABAA Receptor α4β1δ Subtype Pharmacology Studies

With a confirmed IC50 of 1.02 μM at the extrasynaptic α4β1δ GABAA receptor subtype [1], this compound provides a defined antagonist tool for investigating tonic GABAergic inhibition. The α4β1δ subtype is implicated in neurosteroid modulation, epilepsy, and anxiety disorders [2], and the availability of a compound with measured micromolar antagonist activity at this specific subtype supports mechanistic studies of extrasynaptic GABAA receptor function.

Analytical Reference Standard and Method Development

The hydrochloride salt form (CAS 39959-78-9) with established molecular weight (226.53 g/mol), LogP (3.91), and vendor-verified purity (95-98%) [1] provides a defined chemical entity for HPLC method development, LC-MS calibration, and impurity profiling. The compound's distinct dichlorophenyl mass signature (characteristic chlorine isotopic pattern) facilitates unambiguous detection in complex biological matrices, supporting pharmacokinetic and metabolism studies of structurally related pharmaceutical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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